ISO-1
Overview
Description
Macrophage migration inhibitory factor (MIF) antagonist is a compound that inhibits the activity of MIF, a cytokine involved in various inflammatory and immune responses. MIF antagonists are being studied for their potential therapeutic applications in diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD), asthma, and certain types of cancer .
Mechanism of Action
Target of Action
ISO-1, also known as MIF Antagonist, is a potent antagonist of the Macrophage Migration Inhibitory Factor (MIF) . MIF is a proinflammatory cytokine that plays a crucial role in many disease states, including sepsis, pneumonia, diabetes, rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cancer .
Mode of Action
This compound targets the catalytic pocket of MIF, inhibiting its activity . It has been found to significantly improve survival and reduce disease progression and/or severity in multiple murine models where MIF is implicated . The inhibition of MIF by this compound leads to the suppression of the inflammatory responses associated with allergen-induced lung inflammation and fibrosis .
Biochemical Pathways
It is known that mif, the target of this compound, plays a role in the pathogenesis of chronic asthma and other inflammatory diseases . By inhibiting MIF, this compound likely affects the biochemical pathways involved in these diseases.
Result of Action
The administration of this compound has been shown to significantly mitigate symptoms caused by allergen-induced lung inflammation and fibrosis in a murine model of chronic allergic airway inflammation . This suggests that this compound may have potential therapeutic applications in the treatment of asthma and other diseases where MIF plays a key role.
Biochemical Analysis
Biochemical Properties
ISO-1 interacts with the MIF, a pro-inflammatory cytokine that plays a crucial role in the regulation of immune responses . By inhibiting MIF, this compound can modulate the biochemical reactions involved in inflammation and cell proliferation .
Cellular Effects
This compound has been shown to exert anti-cancer effects on PANC-1 human pancreatic cells, inhibiting cell proliferation, migration, and invasion . It also suppresses tumor growth in xenograft mice models . These effects are likely due to the inhibition of MIF, which is known to promote tumor growth and metastasis.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MIF, which leads to a decrease in the expression of various pro-inflammatory and pro-tumorigenic genes . This includes genes involved in cell proliferation, migration, and invasion, as well as genes that regulate the immune response .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings, particularly in relation to its anti-cancer effects . It has been shown to exert its effects in a time-dependent manner, with longer exposure to this compound leading to greater inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 100 mg/kg for 7 days, this compound was found to be most effective in inhibiting tumor growth in a xenograft mouse model .
Transport and Distribution
Given its role as a MIF inhibitor, it is likely that it is transported to areas of the cell where MIF is active, such as the cytoplasm and the nucleus .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its role as a MIF inhibitor, it is likely localized to the same areas of the cell where MIF is active. MIF is known to be present in various parts of the cell, including the cytoplasm and the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the well-known MIF antagonists is (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, commonly referred to as ISO-1. The synthesis of this compound involves the following steps:
Starting Materials: 4-hydroxybenzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the isoxazole ring.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound
Industrial Production Methods: Industrial production of MIF antagonists typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: MIF antagonists undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MIF antagonists can form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the antagonist’s efficacy
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MIF antagonists have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of MIF antagonists to design more potent inhibitors.
Biology: Investigating the role of MIF in cellular processes and its inhibition in various cell lines.
Medicine: Exploring the therapeutic potential of MIF antagonists in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Developing MIF antagonist-based drugs for clinical use
Comparison with Similar Compounds
MIF Antagonist V, p425: A symmetrical bis-(amino, hydroxynaphthalenedisulfonate) compound that also targets MIF but with different binding characteristics.
ISO-1: Another well-known MIF antagonist with a different chemical structure and mechanism of action.
Uniqueness: MIF antagonists like this compound are unique due to their specific binding to the active site of MIF, leading to potent inhibition of its activity. This specificity makes them valuable tools for studying MIF-related pathways and developing targeted therapies .
Properties
IUPAC Name |
methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMJTYHQHQJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478336-92-4 | |
Record name | ISO-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISO-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.